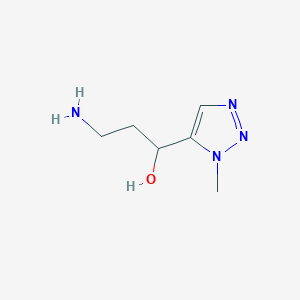
3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate amino alcohol. One common method is the nucleophilic substitution reaction where the triazole ring is functionalized with an amino group and subsequently reacted with a propanol derivative under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
1,2,4-Triazole: Another triazole derivative with different nitrogen positioning.
3-Amino-1,2,4-triazole: A compound with similar amino and triazole functionalities.
Uniqueness: 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
3-amino-1-(3-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-5(4-8-9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3 |
InChI-Schlüssel |
BHRDMVRYVWMUKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13216583.png)
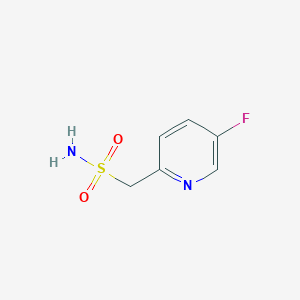
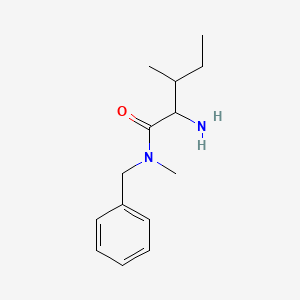

![tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13216607.png)
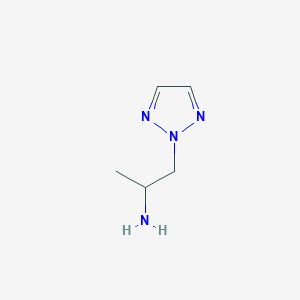
![2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)


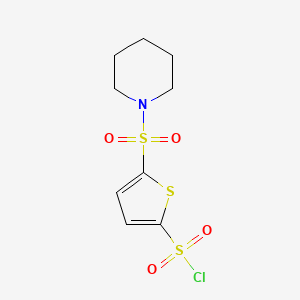

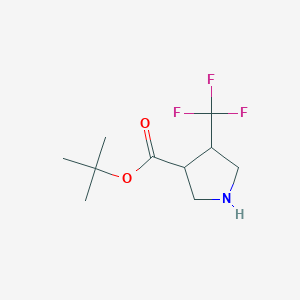

![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
